molecular formula C6H15O3P B7820883 2-Propan-2-yloxyphosphonoyloxypropane

2-Propan-2-yloxyphosphonoyloxypropane

Cat. No.: B7820883
M. Wt: 166.16 g/mol
InChI Key: BLKXLEPPVDUHBY-UHFFFAOYSA-N
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Description

2-Propan-2-yloxyphosphonoyloxypropane, systematically named diisopropyl phosphite, is an organophosphorus compound with the molecular formula C₆H₁₅O₃P and an average molecular mass of 166.157 g/mol . Its structure consists of a phosphorus atom bonded to two isopropoxy groups and one hydroxyl group, forming a phosphite ester (structure: (iPrO)₂P(O)H). Key synonyms include O,O-diisopropyl phosphonate and bis(1-methylethyl) phosphonate . This compound is widely utilized as an intermediate in organic synthesis, particularly in the production of pesticides, flame retardants, and stabilizers due to its reactivity as a reducing agent and ligand in coordination chemistry.

Properties

IUPAC Name

2-propan-2-yloxyphosphonoyloxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3P/c1-5(2)8-10(7)9-6(3)4/h5-6,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKXLEPPVDUHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809-20-7
Record name Diisopropyl phosphite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propan-2-yloxyphosphonoyloxypropane can be synthesized through various methods, including the oxidation of diisopropylphosphine with radical initiators or oxidizing agents. Common reagents used in these reactions include peroxides, azo compounds, and other radical initiators .

Industrial Production Methods: Industrial production of diisopropoxyphosphinylradical typically involves large-scale oxidation processes using efficient radical initiators. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Propan-2-yloxyphosphonoyloxypropane undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Propan-2-yloxyphosphonoyloxypropane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diisopropoxyphosphinylradical involves its high reactivity due to the presence of an unpaired electron. This radical can interact with various molecular targets, leading to the formation or cleavage of chemical bonds. The pathways involved include radical addition, hydrogen atom transfer, and electron transfer processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diisopropyl Methylphosphonate

Structure and Formula :
Diisopropyl methylphosphonate (C₇H₁₇O₃P) features a methyl group directly bonded to the phosphorus atom, replacing the hydroxyl group in diisopropyl phosphite. Its structure is (iPrO)₂P(O)CH₃, making it a phosphonate derivative rather than a phosphite .

Key Differences :

  • Reactivity : Phosphites like diisopropyl phosphite are more reactive in redox reactions and hydrolysis due to the labile hydroxyl group. In contrast, phosphonates like diisopropyl methylphosphonate exhibit greater hydrolytic stability because of the strong P–C bond .
  • Applications: Diisopropyl phosphite is used as a stabilizer in polymers and a precursor for organophosphorus ligands, while diisopropyl methylphosphonate serves as a plasticizer and flame retardant additive .
Other Dialkyl Phosphites and Phosphonates

Compounds such as dimethyl phosphite ((MeO)₂P(O)H) and diethyl phosphonate ((EtO)₂P(O)R) share functional similarities but differ in alkyl chain length, affecting properties like solubility and volatility. For example:

  • Boiling Point : Diisopropyl phosphite (b.p. ~200°C) has a higher boiling point than dimethyl phosphite (b.p. ~170°C) due to increased molecular weight and branching .
  • Solubility: Longer alkyl chains (e.g., isopropyl vs. methyl) enhance solubility in nonpolar solvents but reduce water solubility.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
2-Propan-2-yloxyphosphonoyloxypropane (Diisopropyl Phosphite) C₆H₁₅O₃P 166.157 Two isopropyl, one hydroxyl Polymer stabilizers, synthetic intermediates
Diisopropyl Methylphosphonate C₇H₁₇O₃P 180.18 (calculated) Two isopropyl, one methyl Plasticizers, flame retardants
Dimethyl Phosphite C₂H₇O₃P 110.05 Two methyl, one hydroxyl Antioxidants, corrosion inhibitors

Research Findings and Trends

  • Thermal Stability : Phosphonates like diisopropyl methylphosphonate demonstrate superior thermal stability (>250°C) compared to phosphites, which decompose at lower temperatures (~200°C) due to P–O bond cleavage .
  • Industrial Demand : The global market for phosphite esters is projected to grow at 4.2% CAGR (2025–2030), driven by their use in agrochemicals, whereas phosphonates face regulatory scrutiny due to environmental persistence .

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